2,2,2-Trichloroethyl sulfamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trichloroethyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3NO3S/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKONKGVTXWZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219273 | |

| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69226-51-3 | |

| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69226-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, 2,2,2-trichloroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,2,2-Trichloroethyl Sulfamate: Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary

In the landscape of complex molecule synthesis, particularly within pharmaceutical and agrochemical research, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The sulfamate functional group has emerged as a critical moiety in medicinal chemistry, and its manipulation requires robust and reliable chemical tools. This guide provides an in-depth technical overview of 2,2,2-Trichloroethyl sulfamate (TCE-sulfamate), a versatile reagent employed for the protection of hydroxyl groups, particularly phenols. We will explore its fundamental physicochemical properties, propose a sound synthetic strategy, detail its application in protecting group chemistry, and provide field-proven protocols for both its installation and cleavage. The narrative is grounded in the principles of mechanistic causality and supported by authoritative references to empower researchers in leveraging this reagent to its full potential.

Introduction: The Strategic Role of the TCE-Sulfamate Protecting Group

Protecting groups are temporary modifications of a functional group that prevent it from reacting during a synthetic sequence.[1] An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable with high selectivity and yield.[2] The 2,2,2-trichloroethyl (TCE) moiety has been extensively used in protecting groups for acids and alcohols due to its unique removal conditions, which typically involve reductive cleavage with zinc dust.[3][4] This provides an orthogonal deprotection strategy that is distinct from acid-labile (e.g., Boc, Trityl), base-labile (e.g., Fmoc), or standard hydrogenolysis-labile (e.g., Cbz, Benzyl) groups.[2][5]

When applied to the sulfamate group, the TCE moiety offers a powerful tool for masking phenols as aryl sulfates.[3] Aryl sulfate monoesters are crucial in many biological processes, but their synthesis is complicated by their polarity and instability, especially towards acids.[3] Protecting the phenol as a TCE-sulfate ester allows it to be carried through multiple synthetic steps under both acidic and weakly basic conditions before a final, mild deprotection step.[3] This guide serves as a comprehensive resource for the effective application of this compound.

Physicochemical Properties and Structure

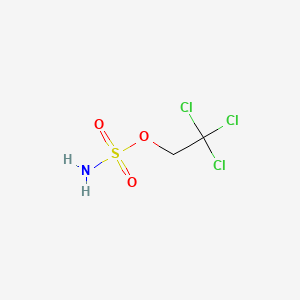

This compound, also known as Sulfamic Acid 2,2,2-Trichloroethyl Ester or 2,2,2-Trichloroethoxysulfonamide, is a crystalline solid at room temperature.[6][7] Its structure features the robust sulfamate core esterified with the electron-withdrawing 2,2,2-trichloroethyl group.

Structure:

Table 1: Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 69226-51-3 | [6][8] |

| Molecular Formula | C₂H₄Cl₃NO₃S | [7][8] |

| Molecular Weight | 228.48 g/mol | [7][9] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 52-58 °C | [7][10] |

| SMILES | C(C(Cl)(Cl)Cl)OS(=O)(=O)N | [8] |

| InChIKey | VOKONKGVTXWZJI-UHFFFAOYSA-N | [7][8] |

Synthesis of this compound

While various methods exist for the synthesis of sulfamate esters, a direct and reliable approach for an O-alkyl sulfamate involves the reaction of the corresponding alcohol with sulfamoyl chloride. This method is analogous to the well-established synthesis of sulfonamides from sulfonyl chlorides and amines.[7] The causality is clear: the electrophilic sulfur atom of sulfamoyl chloride is readily attacked by the nucleophilic oxygen of the alcohol.

Proposed Experimental Protocol: Synthesis from 2,2,2-Trichloroethanol

-

Reaction Principle: Nucleophilic attack of 2,2,2-trichloroethanol on sulfamoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2,2-trichloroethanol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq.) or pyridine (1.1 eq.) to the solution.

-

Reagent Addition: Dissolve sulfamoyl chloride (H₂NSO₂Cl) (1.05 eq.) in a minimal amount of anhydrous DCM/THF and add it dropwise to the cooled solution via the dropping funnel over 30 minutes. Caution: Sulfamoyl chloride is moisture-sensitive and corrosive.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.

Core Application: Protection of Phenolic Hydroxyl Groups

The primary application of TCE-sulfamate chemistry in drug development is the protection of phenols. The resulting TCE-protected aryl sulfate is remarkably stable across a range of conditions that would cleave other common protecting groups.

-

Mechanism and Rationale: The protection reaction proceeds via the formation of a sulfamoylating agent from the phenol and a suitable sulfur trioxide source, which is then esterified. However, a more direct laboratory synthesis involves reacting the phenol with pre-formed 2,2,2-trichloroethyl sulfurochloridate (Cl₃CCH₂OSO₂Cl). The stability of the resulting protected group stems from the robust S-O bond and the steric and electronic properties of the TCE group, which is not susceptible to standard acidic or basic hydrolysis.[3]

Experimental Protocol: Protection of a Phenol (e.g., 4-Fluorophenol)

-

Preparation: In a dry flask under a nitrogen atmosphere, dissolve the phenol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Add a solution of 2,2,2-trichloroethyl sulfurochloridate (1.2 eq.) in DCM dropwise.

-

Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Work-up and Purification: Upon completion, dilute the reaction with DCM, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the protected aryl sulfate.[3]

Visualization: Phenol Protection Workflow

Caption: Workflow for the protection of a phenolic hydroxyl group.

Chemoselective Deprotection Strategies

The key advantage of the TCE protecting group is its selective removal under reductive conditions, leaving many other functional groups intact. The choice of reducing agent can be tailored to the substrate.

-

Causality behind Deprotection Choices: The deprotection mechanism involves a two-electron reduction of the trichloroethyl group by a metal, typically zinc. This initiates an elimination cascade that cleaves the C-O bond, releasing the free sulfate, carbon dioxide, and 1,1-dichloroethylene. This specific reductive cleavage provides orthogonality to acid- or base-labile groups. Zinc with ammonium formate provides a neutral deprotection environment, which is highly advantageous for sensitive substrates.[3] Palladium-catalyzed hydrogenolysis is an alternative but may affect other reducible groups like benzyl ethers or nitro groups.[3]

Experimental Protocol: Reductive Deprotection using Zinc and Ammonium Formate

-

Setup: To a solution of the TCE-protected aryl sulfate (1.0 eq.) in a suitable solvent (e.g., methanol or THF), add ammonium formate (HCOONH₄) (5-10 eq.).

-

Reagent Addition: Add activated zinc dust (10-20 eq.) portion-wise to the stirring solution. The reaction is often exothermic.

-

Reaction: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC. Reaction times can vary from 30 minutes to a few hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and salts, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue can then be purified by standard methods, such as chromatography or recrystallization, to yield the deprotected aryl sulfate monoester.[3]

Visualization: Deprotection of TCE-Aryl Sulfate

Caption: Reductive cleavage of the TCE group to release the aryl sulfate.

Applications in Complex Molecule Synthesis

The robustness and orthogonal removal of the TCE-sulfamate group have made it instrumental in challenging synthetic campaigns.

-

Case Study: Synthesis of Estrone Sulfate Derivatives: The standard method of sulfating the phenolic hydroxyl group at the end of the synthesis was not feasible for certain estrone derivatives. By protecting the phenol as a TCE-sulfate early in the synthesis, the molecule could be carried through multiple transformations. The final deprotection with zinc and ammonium formate proceeded in high yield to furnish the desired estrone sulfate derivatives, a task that was previously intractable.[3]

-

Case Study: Synthesis of Per-Sulfated Flavonoids: The synthesis of flavonoids with multiple sulfate groups is challenging due to the difficulty in controlling the degree of sulfation. Using the TCE-sulfate protecting group strategy, a two-step synthesis was developed that exclusively yields the per-sulfated product in high overall yields. These compounds were then studied as potential inhibitors of factor Xa, a key enzyme in the blood coagulation cascade.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound and its precursors is essential.

-

Hazard Profile: The compound is classified as harmful if swallowed and causes serious eye damage. It may also cause drowsiness or dizziness.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Storage conditions are subject to change and the supplier's recommendations should be followed.[6]

Conclusion and Future Outlook

This compound is a highly effective and strategic reagent for the protection of hydroxyl groups, particularly phenols, in multi-step organic synthesis. Its key strengths lie in the stability of the protected form to a broad range of non-reductive reagents and the mild, chemoselective conditions required for its removal. This orthogonality makes it an invaluable tool in modern drug discovery and development, enabling the synthesis of complex molecules that would otherwise be difficult to access. Future research may focus on expanding its application to other sensitive functional groups or developing new catalytic, non-metal-based methods for its cleavage to further enhance its utility and environmental profile.

References

-

Cid, E., et al. (2004). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. The Journal of Organic Chemistry. Available from: [Link]

-

Cole, K. P., et al. (2017). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. Organic Letters. Available from: [Link]

-

Desai, U. R. (2005). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Cid, E., et al. (2004). Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3052707, this compound. PubChem. Retrieved December 31, 2025, from [Link]

-

Morin, P., & D'Orléans-Juste, P. (2000). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. Organic Letters. Available from: [Link]

-

Babu, R. S., & Zhou, W. (2008). A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. ResearchGate. Available from: [Link]

-

Golding, B. T., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. Available from: [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]

-

Chem-Station. (2019). Troc Protecting Group. Chem-Station International Edition. Retrieved December 31, 2025, from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved December 31, 2025, from [Link]

-

Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry. Available from: [Link]

-

Asymmetric Synthesis. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved December 31, 2025, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN109803952A - Sulfamic acid derivatives and preparation method thereof - Google Patents [patents.google.com]

- 9. repository.rit.edu [repository.rit.edu]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2,2-Trichloroethyl Sulfamate: Synthesis, Applications, and Core Principles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-trichloroethyl sulfamate, a key reagent in contemporary medicinal chemistry. The document elucidates the compound's fundamental properties, including its definitive CAS number, and offers a detailed exploration of its synthesis. The primary focus is on its critical role as a precursor in the development of sulfamate-based inhibitors, particularly targeting steroid sulfatase (STS) for applications in oncology. This guide will delve into the mechanistic underpinnings of its reactivity and therapeutic action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers in the field.

Introduction: Identifying this compound

This compound, also known by its synonyms Sulfamic Acid 2,2,2-Trichloroethyl Ester and 2,2,2-Trichloroethoxysulfonamide, is a small molecule of significant interest in the design and synthesis of bioactive compounds.[1][2] Its utility is primarily centered on the introduction of the sulfamate functional group, a pharmacophore known to be a potent inhibitor of steroid sulfatase (STS).[3][4][5]

CAS Number: 69226-51-3[1][2][6]

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective handling, storage, and application in synthetic workflows.

| Property | Value | Source |

| Molecular Formula | C₂H₄Cl₃NO₃S | [2][6] |

| Molecular Weight | 228.48 g/mol | [2][6] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 52-58 °C | [2] |

| Purity | Typically >97% | [2] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the reaction of 2,2,2-trichloroethanol with a suitable sulfamoylating agent, typically sulfamoyl chloride. This reaction is a nucleophilic substitution at the sulfur center of the sulfamoyl chloride.

Underlying Principles of Synthesis

The lone pair of electrons on the oxygen atom of the hydroxyl group in 2,2,2-trichloroethanol acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride. This is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the hydrochloric acid byproduct generated during the reaction. The 2,2,2-trichloroethyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent alcohol, but the reaction proceeds readily under standard conditions.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2,2,2-Trichloroethanol (1.0 eq)[6]

-

Sulfamoyl chloride (1.1 eq)

-

Pyridine (1.2 eq), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2,2,2-trichloroethanol and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine to the stirred solution.

-

In a separate flask, dissolve sulfamoyl chloride in anhydrous dichloromethane.

-

Add the sulfamoyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Application in Drug Development: Steroid Sulfatase Inhibition

The primary and most impactful application of this compound is in the synthesis of sulfamate-containing steroid sulfatase (STS) inhibitors.[3][4][5] STS is a crucial enzyme in the biosynthesis of active steroid hormones, such as estradiol and androstenediol, from their inactive sulfate conjugates.[7] In hormone-dependent cancers, such as breast and prostate cancer, the local production of these active steroids can fuel tumor growth.[5][8]

Mechanism of Steroid Sulfatase Inhibition

Sulfamate-containing molecules act as irreversible, active site-directed inhibitors of STS.[3] The mechanism involves the sulfamate group mimicking the natural sulfate substrate. Once in the active site of the enzyme, a catalytic residue facilitates the cleavage of the sulfamate ester. This process results in the formation of a reactive sulfamoyl species that covalently modifies and inactivates the enzyme.

Caption: Mechanism of irreversible inhibition of STS by sulfamates.

Role of this compound in Synthesizing STS Inhibitors

This compound serves as a versatile reagent for the sulfamoylation of various molecular scaffolds, particularly those with hydroxyl groups. In the synthesis of non-steroidal STS inhibitors, a common strategy involves the reaction of a phenolic hydroxyl group on a core scaffold with this compound or, more commonly, the in-situ generation of the sulfamoylating agent from sulfamoyl chloride. The resulting aryl sulfamate is the key pharmacophore for STS inhibition.

The 2,2,2-Trichloroethyl Moiety: A Versatile Protecting Group

Beyond its direct role in forming sulfamate inhibitors, the 2,2,2-trichloroethyl (TCE) group, which is a core component of the title compound, is a well-established protecting group in organic synthesis.[9] It is particularly useful for the protection of carboxylic acids, alcohols, and phosphates. The stability of the TCE group under various conditions and its selective removal under mild reductive conditions (typically using zinc dust in acetic acid) make it a valuable tool in multi-step synthetic sequences.[9][10] This broader utility provides a valuable context for understanding the chemical properties imparted by the 2,2,2-trichloroethyl fragment of this compound.

Conclusion

This compound is a pivotal reagent for medicinal chemists and drug development professionals. Its straightforward synthesis and its role as a precursor to potent steroid sulfatase inhibitors underscore its importance in the development of novel therapeutics for hormone-dependent diseases. A comprehensive understanding of its synthesis, reactivity, and the mechanism of action of its derivatives is essential for leveraging its full potential in the design of next-generation targeted therapies.

References

- Purohit, A., & Potter, B. V. L. (2002). Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase. Journal of Medicinal Chemistry, 45(18), 3867-3877.

- El-Gamal, M. I., et al. (2020). A new series of aryl sulfamate derivatives: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 28(8), 115406.

- Woo, L. W. L., et al. (2008). Anticancer steroid sulfatase inhibitors: synthesis of a potent fluorinated second-generation agent, in vitro and in vivo activities, molecular modeling, and protein crystallography. Journal of Medicinal Chemistry, 51(16), 5047-5061.

- Reed, M. J., et al. (2005). Steroid sulfatase: molecular biology, regulation, and inhibition. Endocrine Reviews, 26(2), 171-202.

- Purohit, A., & Potter, B. V. L. (2018). Steroid Sulphatase and Its Inhibitors: Past, Present, and Future. Molecules, 23(4), 847.

- Ingram, L. J., & Taylor, S. D. (2006). Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates.

- Woo, L. W. L., Purohit, A., & Potter, B. V. L. (2011). Development of steroid sulfatase inhibitors. Molecular and Cellular Endocrinology, 340(2), 175-185.

- El-Gamal, M. I., & Al-Said, M. S. (2021). Steroid sulfatase inhibitors: the current landscape.

-

ResearchGate. Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Available at: [Link]

-

Scribd. Mechanism of Action of Sulfamate With STS. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Utility of 2,2,2-Trichloroethanol in Advanced Organic Chemistry. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Potent inhibition of steroid sulfatase activity by 3-O-sulfamate 17alpha-benzyl(or 4'-tert-butylbenzyl)estra-1,3,5(10)-trienes: combination of two substituents at positions C3 and c17alpha of estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroidal and nonsteroidal sulfamates as potent inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid Sulphatase and Its Inhibitors: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroid sulfatase inhibitors: the current landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,2,2-Trichloroethanol for synthesis 115-20-8 [sigmaaldrich.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Development of steroid sulfatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

"2,2,2-Trichloroethyl sulfamate" molecular weight and formula

An In-Depth Technical Guide to 2,2,2-Trichloroethyl Sulfamate for Advanced Chemical Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (TCES), a versatile reagent with significant applications in modern organic synthesis and drug development. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind its utility, particularly its role as a stable nitrogen source for C-H amination and the unique advantages of the 2,2,2-trichloroethyl moiety as a protecting group.

Core Molecular Profile

This compound, also known by its synonym 2,2,2-trichloroethoxysulfonamide, is an organic building block recognized for its utility in introducing the sulfamate functional group.[1] Its structural features, particularly the electron-withdrawing trichloroethyl group, impart unique reactivity and stability, making it a valuable tool in complex synthetic pathways.

Key Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₄Cl₃NO₃S | [2][3][4][5] |

| Molecular Weight | 228.48 g/mol | [1][2] |

| CAS Number | 69226-51-3 | [3][4][5] |

| Appearance | White to off-white solid, powder, or crystals | [6] |

| Melting Point | 52-59 °C | [3] |

| SMILES String | NS(=O)(=O)OCC(Cl)(Cl)Cl | |

| InChI Key | VOKONKGVTXWZJI-UHFFFAOYSA-N |

Synthesis and Mechanistic Considerations

While detailed synthetic procedures for this compound are proprietary or less commonly published, its structure suggests a logical synthetic route originating from accessible precursors. The synthesis would likely involve the reaction of 2,2,2-trichloroethanol with a suitable sulfamoylating agent, such as sulfamoyl chloride, or a multi-step process involving an intermediate like 2,2,2-trichloroethyl chloroformate.[7] The latter is prepared by reacting 2,2,2-trichloroethanol with phosgene.[7]

The core utility of the 2,2,2-trichloroethyl group across various applications lies in its function as a robust protecting group that can be cleaved under specific, neutral conditions.[8] This is a critical advantage over other ester groups that require harsh acidic or basic conditions for removal, which can be detrimental to sensitive functional groups elsewhere in the molecule.[8]

Key Applications in Drug Development and Organic Synthesis

The unique structure of this compound makes it a reagent of choice for two primary applications: advanced C-H amination reactions and as a protected precursor for synthesizing sulfated molecules.

Nitrogen Source for Catalytic C-H Amination

A standout application of this compound is its role as a nitrogen source in intermolecular rhodium-catalyzed C-H amination.[9] This process allows for the direct conversion of a carbon-hydrogen bond—the most ubiquitous bond in organic molecules—into a carbon-nitrogen bond, a transformation of immense value in pharmaceutical synthesis.

Expertise in Practice: The choice of this reagent is deliberate. Its stability prevents unwanted side reactions, while the sulfamate group directs the nitrogen transfer with high selectivity when paired with an appropriate catalyst, such as Dirhodium(II) tetrakis(esp), Rh₂(esp)₂. This catalyst system is exceptionally efficient and selective for this transformation.

Below is a generalized workflow for a rhodium-catalyzed C-H amination experiment using this compound.

Caption: Workflow for Rh-catalyzed C-H amination.

Protecting Group Strategy for Sulfated Flavonoids

The sulfamate moiety is a critical pharmacophore in many bioactive molecules.[10] However, the direct sulfation of complex molecules like flavonoids often yields a mixture of differentially sulfated products. This compound provides a strategic solution. The 2,2,2-trichloroethyl (TCE) group serves as a protecting group for the acidic proton of the sulfamic acid.

A study on the synthesis of per-sulfated flavonoids demonstrated a highly efficient two-step method using a 2,2,2-trichloroethyl protecting group strategy.[11] This approach led to the exclusive formation of the desired per-sulfated product, which showed potential as inhibitors of factor Xa, a key enzyme in the blood coagulation cascade.[11]

Trustworthiness Through Self-Validation: The protocol's success hinges on the selective removal of the TCE group. This is typically achieved using reducing agents like zinc dust in a neutral solvent system. The inertness of this deprotection condition to other functional groups validates its use in complex molecule synthesis.

Caption: Protecting group strategy for flavonoid sulfation.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat. For handling the solid, a type N95 dust mask is recommended.

-

Storage: Store in a cool, dry place away from incompatible materials. It is classified as a combustible solid.

-

Flash Point: >110 °C (>230 °F) - closed cup.

Conclusion

This compound is a highly valuable and specific reagent in the toolkit of the modern synthetic chemist. Its molecular formula of C₂H₄Cl₃NO₃S and molecular weight of 228.48 g/mol belie its sophisticated applications.[2][3] Its primary roles as a stable nitrogen donor for selective C-H amination and as a key component in protecting group strategies for synthesizing sulfated biomolecules underscore its importance. The ability to deprotect the trichloroethyl group under neutral conditions is a significant advantage that enables the synthesis of complex, sensitive molecules relevant to drug discovery and materials science.[8]

References

-

ChemBK. Sulfamic Acid 2,2,2-Trichloroethyl Ester. [Link]

-

ResearchGate. Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. [Link]

-

Gunnarsson, G. T., Riaz, M., Adams, J., & Desai, U. R. (2005). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Bioorganic & Medicinal Chemistry, 13(5), 1783–1789. [Link]

-

Little, R. D., & Venegas, M. G. (1981). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Organic Syntheses, 60, 24. [Link]

- Google Patents.

-

El-Gamal, M. I., Anbar, A., & Oh, C. H. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 178, 258–269. [Link]

Sources

- 1. 2,2,2 Trichloroethyl sulfamate | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. parchem.com [parchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. labproinc.com [labproinc.com]

- 7. IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,2,2-トリクロロエトキシスルホンアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2,2,2-Trichloroethyl Sulfamate: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthesis of 2,2,2-trichloroethyl sulfamate, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, mechanistic insights, and practical, field-proven protocols.

Introduction: The Significance of the Sulfamate Moiety and the 2,2,2-Trichloroethyl Protecting Group

The sulfamate functional group is a cornerstone in medicinal chemistry, renowned for its role in potent enzyme inhibitors. Its unique stereoelectronic properties allow it to mimic the transition state of sulfate hydrolysis, making it an effective warhead for targeting sulfatases, enzymes implicated in a range of pathologies from cancer to lysosomal storage disorders. The strategic incorporation of a sulfamate moiety can significantly enhance the biological activity and pharmacokinetic profile of a drug candidate.

The 2,2,2-trichloroethyl (TCE) group, on the other hand, is a robust and versatile protecting group for hydroxyl and sulfonate functionalities. Its stability to a wide range of reaction conditions, coupled with its facile and selective deprotection under reductive conditions, makes it an invaluable tool in multi-step organic synthesis. The combination of these two functionalities in This compound creates a stable, versatile building block for the introduction of the sulfamate group in complex molecular architectures.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound (TCE-sulfamate) can be approached through several strategic routes. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. Two of the most reliable and scalable methods are detailed below.

Route 1: Two-Step Synthesis via a Chlorosulfonate Intermediate

This is arguably the most controlled and widely applicable method. It involves the initial formation of 2,2,2-trichloroethyl chlorosulfonate, which is then subsequently aminated to yield the desired sulfamate. This two-step process allows for the isolation and purification of the intermediate, ensuring a high-purity final product.

Mechanism and Rationale: The first step involves the reaction of 2,2,2-trichloroethanol with sulfuryl chloride (SO₂Cl₂). Sulfuryl chloride is a highly reactive reagent that readily converts alcohols to their corresponding chlorosulfates. The reaction is typically performed in an inert aprotic solvent at low temperatures to control the exothermicity and minimize side reactions. A tertiary amine base, such as pyridine or triethylamine, is often used to scavenge the HCl byproduct, driving the reaction to completion.

The second step is the nucleophilic substitution of the chloride in the chlorosulfonate intermediate with ammonia. This is typically achieved by treating the chlorosulfonate with aqueous or gaseous ammonia. The high reactivity of the chlorosulfonate ensures a facile conversion to the sulfamate.

Diagram of the Two-Step Synthesis Workflow:

Caption: Workflow for the two-step synthesis of this compound.

Route 2: Direct Sulfamoylation with Sulfamoyl Chloride

A more direct approach involves the reaction of 2,2,2-trichloroethanol with sulfamoyl chloride (H₂NSO₂Cl). This single-step method can be more atom-economical but presents its own set of challenges.

Mechanism and Rationale: Sulfamoyl chloride is a highly reactive sulfamoylating agent. The reaction proceeds via nucleophilic attack of the alcoholic oxygen on the electrophilic sulfur atom of sulfamoyl chloride, with the concomitant loss of HCl. As with the previous method, a base is required to neutralize the generated HCl. The primary challenge of this route lies in the instability of sulfamoyl chloride, which is sensitive to moisture and can decompose upon storage. Therefore, it is often generated in situ or used immediately after preparation.

Diagram of the Direct Sulfamoylation Workflow:

2,2,2-Trichloroethyl Sulfamate as a Transformative Nitrogen Source in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of nitrogen into organic molecules is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science, where nitrogen-containing heterocycles are prevalent.[1] This technical guide provides a comprehensive overview of 2,2,2-trichloroethyl sulfamate (Tces-NH₂), a versatile and highly effective reagent for C-N bond formation. We will explore its synthesis, unique properties, and its pivotal role as a nitrogen source in powerful catalytic transformations, including C-H amination and aziridination. Emphasis is placed on the mechanistic underpinnings of these reactions, the rationale behind experimental design, and detailed, field-proven protocols. This guide serves as an authoritative resource for researchers seeking to leverage this reagent for the efficient construction of complex nitrogenous molecules.

The Challenge and Opportunity of C-N Bond Formation

Nitrogen-containing motifs are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, with approximately 59% of FDA-approved small-molecule drugs featuring a nitrogen heterocycle.[1] The development of robust and predictable methods for constructing carbon-nitrogen bonds is therefore a central goal of organic synthesis. Traditional methods often require harsh conditions or pre-functionalized substrates, limiting their scope and functional group tolerance.

The advent of transition metal-catalyzed C-H amination has revolutionized this field, offering a pathway to install nitrogen directly onto an unactivated C-H bond. This atom-economical approach requires a nitrogen source that can readily participate in the catalytic cycle to generate a reactive nitrene or related intermediate. This compound has emerged as a superior reagent for this purpose, particularly in rhodium-catalyzed systems.

This compound (Tces-NH₂): A Profile

This compound, also known as 2,2,2-trichloroethoxysulfonamide, is a white crystalline solid with a melting point in the range of 52-58 °C. Its structure combines a nucleophilic amino group with a robust 2,2,2-trichloroethyl (Tces) protecting group, which imparts unique reactivity and facilitates purification.

Key Properties and Advantages:

-

Crystalline Solid: Unlike many other sulfamates, Tces-NH₂ is a stable, weighable solid, simplifying handling and reaction setup.

-

Enhanced Reactivity: The electron-withdrawing nature of the Tces group renders the nitrogen atom sufficiently acidic to engage in catalytic cycles and facilitates the formation of metal-nitrenoid intermediates.

-

Robust Protecting Group: The Tces group is stable to a wide range of reaction conditions but can be cleaved under specific, neutral conditions, a critical advantage when working with sensitive substrates.[2]

-

Versatility: It serves as a precursor for a variety of nitrogen-transfer reactions, extending its utility beyond direct amination.

Safety and Handling

According to safety data sheets, this compound is harmful if swallowed and causes serious eye damage. It may also cause drowsiness or dizziness. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[3]

| Property | Value | Source |

| CAS Number | 69226-51-3 | [4] |

| Molecular Formula | C₂H₄Cl₃NO₃S | |

| Molecular Weight | 228.48 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 52-58 °C | |

| Flash Point | >110 °C |

Application I: Rhodium-Catalyzed C-H Amination

One of the most powerful applications of Tces-NH₂ is in intramolecular C-H amination, a transformation pioneered and extensively developed by the Du Bois group.[5] This methodology allows for the conversion of aliphatic C-H bonds into C-N bonds, providing a direct route to valuable saturated heterocycles like oxathiazinanes, which are masked forms of 1,2- and 1,3-amino alcohols.

The Catalytic Cycle and Mechanism

The reaction is typically catalyzed by a dirhodium(II) carboxylate complex, with dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate), known as Rh₂(esp)₂, being an exceptionally effective catalyst.[5] The generally accepted mechanism proceeds through the following key steps:

-

Nitrene Formation: The sulfamate substrate coordinates to the rhodium catalyst. In the presence of an oxidant, typically a hypervalent iodine reagent like PhI(OAc)₂, the N-H bond is oxidized to generate a reactive rhodium-bound nitrene intermediate.

-

C-H Insertion: This electrophilic nitrene species undergoes an intramolecular insertion into a C-H bond. This step is typically concerted and asynchronous, proceeding with a high degree of stereoretention.[6]

-

Product Release and Catalyst Regeneration: The cyclized product dissociates, regenerating the active Rh(II) catalyst.

The choice of the Tces group on the sulfamate is critical. It provides the necessary electronic properties to facilitate nitrene formation and subsequent insertion while being robust enough to survive the reaction conditions.[5]

}

Figure 1: Proposed catalytic cycle for Rh(II)-catalyzed intramolecular C-H amination.

Experimental Protocol: Synthesis of a Saturated Heterocycle via C-H Amination

This protocol is a representative example based on established methodologies.[5]

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the Tces-protected sulfamate substrate (1.0 equiv), Rh₂(esp)₂ (0.01 equiv), and magnesium oxide (2.5 equiv).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (or another suitable solvent like benzene or toluene) to achieve a substrate concentration of 0.1 M. Stir the resulting suspension. Add the oxidant, PhI(OAc)₂ (1.5 equiv), in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired cyclized product.

Application II: Synthesis of Aziridines

Aziridines are highly valuable, strained three-membered nitrogen heterocycles that serve as versatile building blocks in organic synthesis. Tces-protected nitrogen sources are highly effective for the synthesis of N-Tces-aziridines.

Cobalt-Catalyzed Asymmetric Aziridination

A powerful method for synthesizing chiral aziridines involves the cobalt-catalyzed asymmetric aziridination of alkenes using 2,2,2-trichloroethoxysulfonyl azide (TcesN₃) as the nitrogen source.[7] This reaction proceeds with high yields and excellent enantioselectivities for a range of styrenyl and aliphatic alkenes. The TcesN₃ reagent can be prepared from Tces-NH₂. The resulting N-Tces aziridines are stable and can be further functionalized or deprotected.

Intramolecular Radical Aziridination

Another strategy involves the intramolecular radical aziridination of allylic sulfamoyl azides, which can be catalyzed by Co(II)-based metalloradical systems.[8] This approach allows for the effective construction of highly strained bicyclic aziridine structures, which are valuable synthons for preparing 1,2- and 1,3-diamines through selective ring-opening reactions.[8]

}

Figure 2: General workflow for asymmetric aziridination using a Tces-protected nitrogen source.

The Tces-Protecting Group: Strategic Deprotection

A key advantage of using Tces-NH₂ is the ability to remove the Tces group under mild, often neutral conditions, preserving other sensitive functional groups within the molecule. This contrasts with other sulfonyl groups (like tosyl or nosyl) that require harsh reductive or basic conditions for cleavage.

Deprotection Mechanism

The cleavage of the Tces group is typically achieved via reduction. The reaction is initiated by a single-electron transfer to one of the chlorine atoms, leading to the elimination of a chloride ion and the formation of a radical intermediate. This intermediate undergoes further reduction and fragmentation to release the free amine or sulfonamide, along with ethene and carbon dioxide.

Experimental Protocol: Reductive Cleavage of the Tces Group

This protocol is a representative example for the deprotection of an N-Tces protected amine or sulfonamide.

-

Reaction Setup: Dissolve the N-Tces protected substrate (1.0 equiv) in a suitable solvent, such as tetrahydrofuran (THF) or a mixture of THF and a proton source like acetic acid or a phosphate buffer.

-

Reductant Addition: Add activated zinc dust (10-20 equiv) to the solution.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc. Rinse the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by standard methods, such as acid-base extraction (if the product is basic), crystallization, or column chromatography, to yield the deprotected product.

Conclusion and Future Outlook

This compound is a robust and versatile reagent that has significantly advanced the field of nitrogen-transfer chemistry. Its utility in rhodium-catalyzed C-H amination provides a direct and stereospecific route to valuable nitrogenous scaffolds from simple precursors. Furthermore, its application in aziridination and the synthesis of other heterocycles highlights its broad synthetic potential. The stability of the Tces group combined with its mild cleavage conditions makes it an ideal choice for complex molecule synthesis. Future research will likely focus on expanding the scope of Tces-NH₂ in other catalytic systems, developing new enantioselective transformations, and applying these methods to the synthesis of novel therapeutic agents and functional materials.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. Retrieved from TCI Chemicals website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDTUtdO9nBMacRNJqkpB-XL6BSyXlHTSr10UBSxnWNXdBcc4-Pw8W1G_r8Xw4i-cMikIYa30fhBfHn_l7MtvWTNLaxqlqPQs4km5yRokvEqLlwHjO57rkxVHkndplyIkrsTzh-JA==]

- ResearchGate. (n.d.). Synthesis and Properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3iYEwds8uZL-zWD65Gs7TLrOhlql3iQnYLBg8Y_c0tavC1DUJXQ8l23xDljDzyGvyawj0YeIF8AsmiMtcbglx57D8LLQn8m9dXlnMjFVGc_KuoEOGoZpQRFdkyBaBMGNlaWJvFtx3t89ecjLrfmvqYfqVBcsKMMqByGqDEONc__wWxKEIUfFmSiYPQxup3RTk1icm4Mdn144dEu8Es9Qo2fu7auqg0YBcekISxsWSuy6H19QDESQ=]

- Sigma-Aldrich. (2025). Safety Data Sheet: 2,2,2-Trichloroethoxysulfonamide. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC1Tkz22uc3DPVERoMD5uSFrDDNBUqxOH7Z05Yhu66za-W2zn6T9soyG3jZzbpG4xR-3Le8NGaMd9f4gkvo6O4JdzHohzPEd5PKeTJQqKXqgct0opsVWBsGPLibWwvC4S5WnTQnm1v9ltc]

- Fisher Scientific. (2010). Safety Data Sheet: 2,2,2-Trichloroethanol. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2,2,2-Trichloroethyl chloroformate. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3FfSg5oTZ85v8IzXLcg3T5QQ6bQwXc1WvcNVrSWXSI26933itBV_BOM8ZBTScKPevxj63cF-Ir1kPOEQOI1l34Y5Mcnk0r1NGuoSH09wppBCXhfl3V2t7B_AQtjwPYqsf2N6YXlMnwB0_rpCvPHB0df3K2N0xOQppBwWLzi5KfRlXr21wuVej7BElOInkA0Il]

- Gorbunov, E. B., et al. (n.d.). Novel Convenient Approach to 6-, 7-, and 8-Numbered Nitrogen Heterocycles Incorporating Endocyclic Sulfonamide Fragment. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKLsCdALN4bA42nw-vBbvHX3kztHgHVECwZajw3XqT7amYnDBkCTd-QmhcNS1yry0L-q3caVXYxhdfhRRQifzIHEJDW-1lQURKReGHdQhMC_ooyfrPl7ujUKyf6I05F-6nJNKp]

- Sigma-Aldrich. (n.d.). 2,2,2-Trichloroethoxysulfonamide 97%. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRbFDQk05oFBitJ3glvaxlSKS9tb-ReWt4_4nQFDZQj19mbbiHUu-mji7LPlFyInm-tS6uwJs0wTfWq5mH_SpB8dvZUHn_J7k1khED6Zgi3LMotjso-PCwZJOqQvhMwzqdYKhaPwEulRgKX4bFgd5YHxS2tA==]

- Sigma-Aldrich. (n.d.). 2,2,2 Trichloroethyl sulfamate. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHy6ANyRwtzGnPCPiM2ZZkMtuc_x7LK2nKLLWnM6oUMokMqSaN---U6vgtT4b53wEpphwb-i4R3oHmY50qjdgTMsslpTSYynNcTLkRo-7BVvCFLtPk5t3-6rCXqDkwniqnO981U8VNqQTz_RNgI5plUCENRyexE4c93IGKQ9WMxd46qSsVq7xo4QiZxybGaPk86DEY6O4rpnQudTfG4wrwFj2z_ZuydeqK-9EBH3akWjoQuWicN1V6V0VfSROxUk5NPYrOhVkOOEtIb2M15q4hVfL667OZ3FCbP7mSB7q0Envem_GFP5MKh8KXoRrA3_05I]

- Sigma-Aldrich. (n.d.). C–H Amination. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaUq4Rnm7-6OGczCDFk-6OP8SHELSOOPMyNWBRVfeoIGaHM1767ABW0Bs6koDe0jTg2HpedkTi00189kUBwyExF4hbHT417Im2kSyYiQG6Emv-tMgtxSzNMtRo0EgtJCc8pyXi1K4iYg9kLwtGGtedgn67-BQ6oz4aBRkHgDaU0CeN2VCVb_dSO2pv-NNCw8NiUlEHx2O8QoR3tcx1PaFqamlqx9Y-u-tfvUcCScEC-S1FQYk8bTivOosRip0gxQ==]

- NIH. (2023). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH7nG08w-0bXaXvRGXhYWw_D3rqQdVvhXHw-1MVB9amPH02SqHh6hmybwe11yMsEuxFeDXmtj9mb5Ru5nEM7ftvIc5eMCymBYjHJQ1f6SpaEYTkPCAkxElNVLkwnrFjUSejqEf6CGw4NptpLsy]

- Organic Syntheses. (n.d.). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1VFwG2gIBlQBbZcq-6PPgVOums4_5kIaQykb_pqVjt37KdRTFd1ySeN6Xuq9uF3meim8MCaYHa88gI4yiDxrdsAwiZiIAswvgnerN271f6UD5Ifv7bBs6EIPloCP1T4POZtVz]

- NIH. (n.d.). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFRmT9Z0iAK8cWXf2ddVUV8aUDlpK5Argt46BnUyfMXQ5mOERAp0oa0ybWQ1w3TQSSV2uD8WDYBZ-bYoxkHe2aQW926muhuq6VbigDwX1p24DOeq-eKrLgl2K87tgfVeTrVzoIgSX53jmE91WU]

- NIH. (n.d.). Intramolecular Radical Aziridination of Allylic Sulfamoyl Azides via Co(II)-Based Metalloradical Catalysis. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnQbl0dZFN4TOuESZv9Q4pex-bbbpcLSaEna0NwK5BnoFPVU2vBSayWCfVcqvRrKhpPqe-lS2nOmbDlygi8w6uoHVfc5apqnb43tI65osRqRhakCZfD93LisRSKUgvdY5hO92t5yShyHXBS2Y=]

- Paul, B., et al. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5pl0xvw0ehynAK-jrOVDiuovm0kzlaFml1mNFSmY8NokNHFaxXJQHo2z0qVrRRUi3e_014xT3D7Sx5bo5grfZK-lGU3zmzjE5Wz9EmDPD5JefCHLp6Pz3cd3U9ZkwYrvOoYss]

- NIH. (n.d.). Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7utG6PMY3VS4ghARvozcUAPIwmRnpcne8tDAcx_m5kpWuz09BVYimp06_FJ5fTsbo7QAOTw3ToTry0GVrPEosSgkYiXYZvzkEc2IiqsQpKHfXvKDW2eXwNTmNtx5Th3oL3dDODvHPm37VHBM=]

- MDPI. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdkiAHP0vAGPi7QoJgknyyOq_XBnHfkVawEAx66SN8Fatkv_dTVhWnBGQswWcWYtBgl7tteGPM2Uswa9F46-yPZjKtGYzHxQmacAFGzhjT2fqZR8lARDVNZF8znQZN92SL03t_z7H9S_mzePIn]

- Arkivoc. (2009). One-pot synthesis of sulfur heterocycles from simple organic substrates. Retrieved from Arkivoc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCXk3p38lBXmkQ8Ws7yPyoPyr9WlRAm8B10WbvgzLBl2vu4Uxxx7flpVMiSwXuNPPDvS7vZUR6azu6jMoI8D87TLaK2M-WRq529HJEpvnsS-PupTuxdcGLbIkfqnI96wXBHJuD]

- ChemScene. (n.d.). This compound. Retrieved from ChemScene. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1sZ7YB2gdbczFDxYcDjfaNMq6Gs9WwrOQ7rPbX4Uo5unrIMGW0iGXNCPLz4CXImzFy_mUaspwn_8LQCgHAxtah4a0zXljHT0AZIIdDwSWGiIKzp1VODTQYdfQnwtpc3V9OswQPgR2WP-Xguw=]

- PubMed. (n.d.). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXwLnlcNxJ3MACZg0xYwpJhYMMobq_J6pEG11LB6OukNVRMcEkFA5uFx3RSFq9ul_HmIcpvuW2XaLvL2CtYwGK6Ak_JGBUrMK4A9Vdvw8aA17KHtxgmyb9tqcycafDR6hQkkNj]

- Royal Society of Chemistry. (2009). Highly asymmetric cobalt-catalyzed aziridination of alkenes with trichloroethoxysulfonyl azide (TcesN3). Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWOkLTF-_68uP7B8MfkRFq0PVZV3itPntw2MMToq8OZRd809DlzT3LkpSJT2WApYP9SZ81fYBPcWXWFB0L9NhEiUr1D6nXNsqpU8LZEDlDBQMtW2hd5-miYfUoUy8OCcUoDGbNS5zu95JaVpBIezTTbYSp56ufThd7Vw==]

- Royal Society of Chemistry. (n.d.). Rhodium-catalysed [2 + 2 + 2]-cycloadditions of acetylenes. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGopfPu-3xivjgfE0DNFBEYVRKxntQrt46PpO0OEWEyjhbluAZpwJ_Xw-wE_WqWEl7ZK1BAgvYRgS9QVKDV7OuP9GgSh3R4cVVDerbEMhWs-DR4-yBGLNir66n7LecrxShjIcJa4tVEFUhXBGt_QKbL-p4FZcj8Dq56f8023HU=]

- PubMed. (2006). Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjNvdBaF0gNmDW_HTH25-Fg4zOewGtAW4tPJqIePp6VU52SXLg2gJqNXPT8ZBOJ-TJTF4My6zZb9vN-5yNN6Mi8EjGmq2hUQLeSTGbMlsMKrwGsqmw9XHF5xGILd5ZwVsiUZPj]

- NIH. (n.d.). Recent advances in sulfur–nitrogen bond formation via cross-dehydrogenative coupling reactions. Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoIuQUjX1aW7rgupHAXvh9zkbH2ZDZrTQnVIqnyosx9URrDWpTZPYiOOKOAQ7M8TLlTS_rXd22qYh99udfGBfSWKSKsnn4QR3L3EC58tHG4Qq7u1n-j3WxdmKStCQDP2WpOgsqa4Ao4B_KHZ0=]

- MDPI. (n.d.). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERvY9ynYf2JVamL7ITbWb9M1mbaoi8FddiKT0RLNBd7RlzPxfXmzoqwa4-g8u0CpYNu-zHcfzwUBUhiW1Dlo5ZopoyElM-XkGRUagRKn4diVWnQZVLzaQ5pMZOV2Ypn-sl8w==]

- Royal Society of Chemistry. (2021). Rhodium-catalyzed cascade reactions of triazoles with organoselenium compounds – a combined experimental and mechanistic study. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1XAm_P-dWpWY7ybToeUTAYLZzLVesSjerj4TjYsoYAutAAiG3oOT_J9oMdpOd5Mtr8PY9J_goSBPNGhDdOftErTeGYWStYIJ2TYRyik98ZP_3nLOkFO1ZCsPEJsUhGURspPWqsYlZOnUokoXtE6zoTp8YTSzFTQPQDMhJ]

- ElectronicsAndBooks. (n.d.). Deprotection of t-butyldimethylsilyl ethers promoted by cerium(IV) triflate. Retrieved from ElectronicsAndBooks. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUxFS4DGgeXXKX-heQAx7qo6MzpVDTX50hiGNoCPYXyWxW6mMARruaO098QuGdfz8OWUsAWB5F2O6DSyOXvvibV3WknTuhQVu28FzoyCTgvObQ8uZBjwJOG4U_pXSSdS-xgDfNfT0hAGDKEAb6htrJfvAwHUWp0eRbuHhCTgjUNm3jhrXuWwPGwx0QMCSyvbjrD_V2nIQhdo-i7OZrsg==]

- Biointerface Research in Applied Chemistry. (2024). Synthesis and Spectral Characteristics of N-(2,2,2- Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. Retrieved from Biointerface Research in Applied Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82SG68URHBTJaUHWlSK4qudFR2MK8qwjlTBJxh-8sU5M7iZ-vyv_v6ePnyfKzFnv3DT-uc5IZU9XEpVtG1sS73GEBrmuyrv_hNgs_87h-zY2YRAdB-T_Ar6Uk3DPl6e8N8o4VDuSJ32QikwVL5r-6aoM-4Re-9cAdcoEA-rNv1Xt2385r908=]

Sources

- 1. Synthesis of N-heterocycles through alcohol dehydrogenative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fishersci.com [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. C–H Amination [sigmaaldrich.com]

- 6. Enantioselective Dirhodium(II)-Catalyzed Cyclopropanations with Trimethylsilylethyl and Trichloroethyl Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly asymmetric cobalt-catalyzed aziridination of alkenes with trichloroethoxysulfonyl azide (TcesN3) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Intramolecular Radical Aziridination of Allylic Sulfamoyl Azides via Co(II)-Based Metalloradical Catalysis: Effective Construction of Strained Heterobicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2,2-Trichloroethyl Sulfamate: Synthesis, Applications, and Experimental Protocols

Introduction: Unveiling a Versatile Reagent in Modern Organic Synthesis

In the landscape of modern organic chemistry and drug development, the strategic use of protecting groups and specialized reagents is paramount for the efficient and selective synthesis of complex molecular architectures. Among these, 2,2,2-Trichloroethyl sulfamate (TcesNH2) has emerged as a versatile and valuable tool. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications as a protecting group and a nitrogen source in powerful C-H amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity and stability of this compound in their synthetic endeavors.

Core Properties and Synthesis

This compound, also known as sulfamic acid 2,2,2-trichloroethyl ester, is a solid organic compound with the chemical formula C₂H₄Cl₃NO₃S and a molecular weight of 228.48 g/mol .[1] It is characterized by the presence of a sulfamate functional group attached to a 2,2,2-trichloroethyl moiety.

| Property | Value | Reference(s) |

| CAS Number | 69226-51-3 | [1] |

| Molecular Formula | C₂H₄Cl₃NO₃S | [1] |

| Molecular Weight | 228.48 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 55.0 to 59.0 °C | [2] |

| Synonyms | Sulfamic acid 2,2,2-trichloroethyl ester, 2,2,2-Trichloroethoxysulfonamide | [2][3] |

The synthesis of this compound is not as widely documented as its applications. However, a plausible and efficient laboratory-scale synthesis can be conceptualized based on established principles of sulfamoylation chemistry. The most direct approach involves the reaction of 2,2,2-trichloroethyl chlorosulfate with a source of ammonia. The chlorosulfate itself can be prepared from 2,2,2-trichloroethanol and sulfuryl chloride.

Conceptual Synthetic Pathway

Caption: Conceptual synthesis of this compound.

Application as a Protecting Group for Sulfates

A significant application of the 2,2,2-trichloroethyl (Tce) group is in the protection of sulfates, particularly aryl sulfates.[4] Aryl sulfates are integral motifs in numerous biologically active molecules, yet their synthesis can be challenging due to their high polarity and instability under certain conditions. The Tce group offers a robust solution, allowing for the protection of phenolic hydroxyl groups as Tce-sulfate esters.

The protection is typically achieved by reacting a phenol with 2,2,2-trichloroethyl chlorosulfate in the presence of a base, such as triethylamine.[4] This method provides high yields of the protected aryl sulfate.

Mechanism of Protection and Deprotection

The stability of the Tce group to acidic conditions makes it an orthogonal protecting group to many other commonly used acid-labile groups.[5] The deprotection is accomplished via a reductive cleavage, most commonly using zinc dust in the presence of a proton source like acetic acid or ammonium formate.[4] The mechanism proceeds through a reductive elimination pathway.

Sources

- 1. Sulfamic acid, 2,2,2-trichloroethyl ester | C2H4Cl3NO3S | CID 3052707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS 69226-51-3: Sulfamic acid, 2,2,2-trichloroethyl ester [cymitquimica.com]

- 4. Sulfamic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2,2,2-Trichloroethyl Sulfamate: A Specialized Reagent for Advanced C-H Amination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the quest for reagents that enable efficient and selective functionalization of C-H bonds remains a paramount objective. Among the specialized molecules developed to meet this challenge, 2,2,2-Trichloroethyl sulfamate has carved a significant niche. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and, most notably, the application of this reagent, with a particular focus on its pivotal role in rhodium-catalyzed C-H amination reactions. For drug development professionals and synthetic chemists, understanding the utility and mechanistic underpinnings of this compound is crucial for the strategic design of complex nitrogen-containing molecules.

Physicochemical Properties

This compound, also known by its synonyms 2,2,2-Trichloroethoxysulfonamide and Sulfamic acid, 2,2,2-trichloroethyl ester, is a white solid at room temperature.[1][2] Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 69226-51-3[1] |

| Molecular Formula | C₂H₄Cl₃NO₃S[1] |

| Molecular Weight | 228.48 g/mol [1] |

| Melting Point | 52-58 °C[1] |

| Appearance | White solid[1] |

| Synonyms | 2,2,2-Trichloroethoxysulfonamide, Sulfamic acid, 2,2,2-trichloroethyl ester[1] |

Discovery and Proliferation in C-H Amination Chemistry

While the precise historical account of the initial synthesis of this compound is not prominently documented in seminal literature, its importance as a key reagent emerged with the advancement of transition metal-catalyzed C-H amination reactions. The development of this methodology, particularly in the early 21st century, showcased the unique capabilities of this sulfamate ester as a nitrene precursor for the formation of C-N bonds.

The true impact of this compound on the field of organic synthesis is inextricably linked to the work on dirhodium catalysts. Specifically, its application in intermolecular C-H amination reactions, often utilizing highly efficient and selective catalysts like Rh₂(esp)₂, has become a cornerstone for the synthesis of complex amines.[3] A notable publication by Fiori et al. in the Journal of the American Chemical Society in 2007 detailed a robust methodology for the intermolecular amination of benzylic and tertiary C-H bonds using this compound as the nitrogen source.[1] This work solidified the reagent's position as an invaluable tool for synthetic chemists.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,2,2-trichloroethanol with a suitable sulfamoylating agent. A common and effective method involves the use of sulfamoyl chloride. The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of sulfamoyl chloride, followed by the elimination of hydrogen chloride to yield the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2,2-Trichloroethanol

-

Sulfamoyl chloride

-

Anhydrous polar aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine, Pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trichloroethanol (1.0 equivalent) in the anhydrous solvent.

-

Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution and stir.

-

Addition of Sulfamoyl Chloride: In a separate flask, dissolve sulfamoyl chloride (1.05 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred solution of 2,2,2-trichloroethanol and base at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Application in Rhodium-Catalyzed C-H Amination

The premier application of this compound is as a nitrogen source in intermolecular rhodium-catalyzed C-H amination reactions. This process allows for the direct conversion of a C-H bond to a C-N bond, a transformation of immense value in the synthesis of pharmaceuticals and other fine chemicals. The reaction is particularly effective for the amination of benzylic and tertiary C-H bonds.[3]

The general transformation involves the reaction of a substrate containing the target C-H bond with this compound in the presence of a dirhodium catalyst, such as Rh₂(esp)₂, and an oxidant.

Signaling Pathway and Mechanism

The catalytic cycle is believed to proceed through the formation of a rhodium nitrenoid intermediate. The oxidant reacts with the dirhodium catalyst to form a higher-valent rhodium species, which then reacts with this compound to generate the key rhodium nitrenoid. This electrophilic species then undergoes C-H insertion at the target site on the substrate to form the aminated product.

Caption: Proposed catalytic cycle for Rh-catalyzed C-H amination.

Experimental Protocol: Rhodium-Catalyzed Amination of a Benzylic C-H Bond

Materials:

-

Substrate with a benzylic C-H bond (e.g., Ethylbenzene)

-

This compound (TcesNH₂)

-

Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)

-

Oxidant (e.g., PhI(OAc)₂)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, Hexanes)

-

Magnesium oxide (MgO)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the dirhodium catalyst (typically 1-5 mol%), magnesium oxide (as an acid scavenger), and the substrate.

-

Addition of Reagents: Add this compound (typically 1.1-1.5 equivalents) and the anhydrous solvent.

-

Initiation of Reaction: Add the oxidant in portions over several hours at room temperature. The slow addition is often crucial to maintain a low concentration of the active oxidant and suppress side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove insoluble materials.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the aminated product.

Conclusion

This compound has proven to be a highly effective and reliable reagent for the intermolecular amination of C-H bonds, a testament to the power of reagent design in advancing synthetic capabilities. Its synergy with dirhodium catalysts has opened new avenues for the construction of complex nitrogen-containing molecules, which is of particular interest to the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its properties, synthesis, and a key application, offering a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. The continued exploration of this and similar reagents will undoubtedly lead to even more powerful and selective methods for C-N bond formation.

References

-

Du Bois, J. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. National Institutes of Health. [Link]

- Fiori, K. W., Du Bois, J. Catalytic intermolecular amination of C-H bonds: method development and mechanistic insights. Journal of the American Chemical Society, 129(3), 562-568 (2007).

Sources

A Technical Guide to the Spectroscopic Characterization of 2,2,2-Trichloroethyl Sulfamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroethyl sulfamate (CAS No. 69226-51-3) is a chemical compound of interest in organic synthesis, potentially serving as a building block in the development of novel pharmaceutical agents.[1][2] Its molecular structure, C₂H₄Cl₃NO₃S, comprises a sulfamate group attached to a 2,2,2-trichloroethyl moiety, conferring specific chemical properties that are valuable in synthetic transformations.[1][3] A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available experimental spectra for this specific molecule is elusive, this document will leverage predicted data and analysis of analogous structures to provide a robust framework for its characterization.

Molecular Structure and Properties

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~78 | -CH₂- |

| ~95 | -CCl₃ |

Source: Predicted data from Guidechem.[4]

Interpretation and Causality:

The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals. The carbon of the methylene group (-CH₂-) will be shifted downfield due to the deshielding effect of the adjacent oxygen atom, with a predicted chemical shift of approximately 78 ppm. The carbon of the trichloromethyl group (-CCl₃) will also be significantly deshielded by the three chlorine atoms, and its signal is predicted to appear further downfield at around 95 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | -NH₂ |

| 1350-1300 | S=O asymmetric stretch | Sulfamate |

| 1180-1150 | S=O symmetric stretch | Sulfamate |

| 1050-1000 | C-O stretch | Ester |

| 800-600 | C-Cl stretch | Trichloromethyl |

Interpretation and Causality:

The IR spectrum of this compound should exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine in the sulfamate group are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The sulfamate group will also give rise to strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively. The C-O stretching vibration of the ester linkage will likely be observed in the 1050-1000 cm⁻¹ region. Finally, the C-Cl stretching vibrations of the trichloromethyl group will produce strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-